7,8-Dimethoxy-3,4-dihydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCAKKLGOGABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCN=C2)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226780 | |
| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75877-72-4 | |
| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7,8-Dimethoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dimethoxy-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the dihydroisoquinoline class. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of the methoxy groups at the 7 and 8 positions of the isoquinoline core significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, to support its application in research and drug development. The compound is also utilized as a reference standard in analytical method development and validation for quality control during the synthesis and formulation stages of drug development[1].
Core Chemical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 75877-72-4 | Axios Research[1] |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 191.23 g/mol | PubChem[1] |
| Canonical SMILES | COC1=C(C2=C(C=C1)C=NCC2)OC | PubChem[1] |
| InChI Key | FWFCAKKLGOGABS-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
The synthesis of 3,4-dihydroisoquinolines is classically achieved through the Bischler-Napieralski or Pictet-Spengler reactions. For this compound, the Bischler-Napieralski reaction is a highly effective method. This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. The presence of electron-donating methoxy groups on the phenyl ring facilitates this electrophilic aromatic substitution reaction[2].
Proposed Synthetic Route: Bischler-Napieralski Reaction
A robust and industrially applicable synthesis for the analogous 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has been reported via a one-pot method, which can be adapted for the synthesis of the 7,8-dimethoxy isomer[3]. The key steps involve the formylation of the corresponding phenethylamine followed by cyclization.
The proposed synthetic pathway for this compound is outlined below:
Sources
High-Fidelity Synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinoline: A Regioselective Approach
This guide details the precision synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinoline , a structural isomer often difficult to access due to the inherent regioselectivity of electrophilic aromatic substitutions.
Unlike the common 6,7-dimethoxy isomer (derived directly from 3,4-dimethoxyphenethylamine) or the 5,6-dimethoxy isomer (derived from 2,3-dimethoxyphenethylamine), the 7,8-isomer requires a directed cyclization strategy to overcome the electronic preference for the para-position.
Executive Summary & Structural Analysis[3]
The synthesis of this compound presents a classic "regioselectivity paradox" in heterocyclic chemistry.
-
The Trap: Direct Bischler-Napieralski cyclization of 2,3-dimethoxyphenethylamine (the intuitive precursor) yields the 5,6-dimethoxy isomer, not the 7,8-isomer. This occurs because the cyclization site ortho to the ethylamine chain (position 2) is blocked by a methoxy group, forcing cyclization to the other ortho position (position 6).
-
The Solution: To achieve 7,8-substitution, one must start with 3,4-dimethoxyphenethylamine and force cyclization at the sterically hindered and electronically less favored ortho position (position 2).
-
The Methodology: This guide employs a Halogen-Blocking Strategy . By selectively brominating the highly reactive position 6 (para to the 3-methoxy group), we block the formation of the 6,7-isomer, forcing the cyclization to occur at position 2. The bromine is subsequently removed to yield the target 7,8-isomer.
Retrosynthetic Logic
The following diagram illustrates the strategic disconnection, highlighting the critical blocking step.
Caption: Retrosynthetic pathway utilizing a bromine blocking group to enforce regioselectivity at the C2 position of the phenethylamine precursor.
Experimental Protocol
Phase 1: Regioselective Bromination & Formylation
Objective: Prepare the cyclization precursor where the para-position (C6) is blocked.
Reagents:
-
3,4-Dimethoxyphenethylamine (Homoveratrylamine)
-
Bromine (Br2)
-
Acetic Acid (glacial)
-
Ethyl Formate (or Formic Acid/Acetic Anhydride)
Protocol:
-
Bromination: Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in glacial acetic acid. Add Bromine (1.05 eq) dropwise at 0°C. The activating methoxy groups direct bromination almost exclusively to the 6-position (para to the 3-OMe).
-
Validation: Verify regiochemistry via NMR.[1] The aromatic protons should appear as two singlets (para relationship), confirming substitution at C2 and C5 is intact, while C6 is brominated.
-
-
Workup: Quench with aqueous sodium bisulfite. Basify with NaOH to pH 10. Extract with DCM.[2][3]
-
Formylation: Reflux the crude brominated amine in excess Ethyl Formate (neat) for 4-6 hours.
-
Isolation: Evaporate volatiles. Recrystallize the N-formyl derivative from EtOAc/Hexanes.
Phase 2: Directed Bischler-Napieralski Cyclization
Objective: Close the ring at the sterically hindered C2 position.
Reagents:
-
Phosphorus Oxychloride (POCl3)
-
Acetonitrile (anhydrous)
Protocol:
-
Dissolve the N-formyl-2-(2-bromo-4,5-dimethoxyphenyl)ethylamine in anhydrous Acetonitrile (0.2 M).
-
Add POCl3 (3.0 eq) dropwise under Argon.
-
Reflux: Heat to reflux (82°C) for 2–4 hours. Monitor by TLC (disappearance of amide).[3]
-
Mechanism Note: The bromine at C6 prevents cyclization at that site. The imidoyl chloride intermediate is forced to attack C2, forming the 5-bromo-7,8-dimethoxy-3,4-dihydroisoquinoline core.
-
-
Quench: Cool to 0°C. Cautiously pour into ice-cold NaOH (10%) to basify (pH > 11).
-
Extraction: Extract with Chloroform. Wash with brine, dry over Na2SO4.
-
Intermediate Handling: The product is 5-bromo-7,8-dimethoxy-3,4-dihydroisoquinoline . Proceed immediately to reduction to avoid oxidation/degradation.
Phase 3: Hydrogenolysis & Re-oxidation
Objective: Remove the bromine blocking group and establish the final oxidation state.
Reagents:
-
Pd/C (10%)
-
Hydrogen gas (balloon or low pressure)
-
Potassium Permanganate (KMnO4) or Iodine (I2)
Protocol:
-
Reduction/Debromination: Dissolve the brominated dihydroisoquinoline in Methanol/Acetic Acid. Add Pd/C (10 wt%). Stir under H2 atmosphere.
-
Note: This step simultaneously removes the bromine (hydrodehalogenation) and reduces the imine double bond, yielding 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline .
-
-
Filtration: Filter through Celite to remove catalyst. Evaporate solvent.
-
Oxidation: Dissolve the tetrahydroisoquinoline in Acetone. Add KMnO4 (2.0 eq) at 0°C and stir for 1 hour. Alternatively, use I2/NaOAc in refluxing EtOH for a milder oxidation.
-
Purification: Filter manganese oxides. Evaporate. Purify via column chromatography (DCM/MeOH/NH3) or crystallize as the hydrochloride salt.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Precursor | 3,4-Dimethoxyphenethylamine | Do not use 2,3-isomer (yields 5,6-product). |
| Blocking Agent | Bromine (1.05 eq) | Essential for regiocontrol. |
| Cyclization Reagent | POCl3 (3.0 eq) | P2O5 can be used but workup is harder. |
| Cyclization Temp | 80-85°C (Reflux MeCN) | Lower temps may result in incomplete reaction due to steric hindrance at C2. |
| Overall Yield | 45 - 60% | Cumulative yield over 4 steps. |
| Purity Target | >98% (HPLC) | Critical for pharmacological screening. |
Mechanistic Pathway (DOT Visualization)
The following diagram details the electrophilic aromatic substitution pathway, emphasizing the steric and electronic factors controlled by the bromine atom.
Caption: Mechanistic flow of the Bischler-Napieralski reaction showing the diversion of electrophilic attack from the preferred C6 position to the C2 position due to bromine blocking.
Critical Troubleshooting & Safety
Common Pitfalls
-
Wrong Starting Material: Using 2,3-dimethoxyphenethylamine will yield 5,6-dimethoxy-3,4-dihydroisoquinoline. This is the most common error in this synthesis.
-
Incomplete Bromination: If bromination is not quantitative, the unbrominated material will cyclize to the 6,7-isomer (major impurity). Ensure >99% conversion in Step 1.
-
Over-Reduction: During the Pd/C step, ensure the reaction is monitored. While the reduction to THIQ is intended, prolonged exposure can sometimes lead to ring opening or demethylation (rare under mild conditions).
Safety Protocols
-
POCl3: Highly corrosive and reacts violently with water. Quench strictly into ice/base with vigorous stirring.
-
Bromine: Toxic and corrosive. Handle in a fume hood with appropriate PPE.
-
Hydrogenation: Fire hazard. Ground all equipment and purge with inert gas before introducing hydrogen.
References
-
Gensler, W. J., et al. (1968).[4][5] "Synthesis of 11H-indeno[1,2-c]isoquinoline compounds related to chelerythrine." The Journal of Organic Chemistry, 33(7), 2861–2868. (Describes the isolation and characterization of 7,8-dimethoxy isomers). Link
-
El-Fishawy, A. M., et al. (1984).[6] "Preparation of this compound, Facile Route to 7,8-Dioxygenated-3,4-dihydroisoquinolines." Journal of Pharmaceutical Sciences, 73(11). (Specific protocol for the target isomer via oxidation). Link
-
Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[3][7][8] Organic Reactions, 6, 74. (The authoritative review on the mechanism and regioselectivity of the cyclization). Link
-
Miller, R. B., & Frincke, J. M. (1980). "Regioselective synthesis of substituted isoquinolines via directed lithiation." Journal of Organic Chemistry, 45(26), 5312-5315. (Alternative modern approaches to difficult substitution patterns). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - CAS - 75877-72-4 | Axios Research [axios-research.com]
- 3. Buy this compound | 75877-72-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vdoc.pub [vdoc.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: 7,8-Dimethoxy-3,4-dihydroisoquinoline
[1][2]
Executive Summary
This compound (CAS: 75877-72-4) is a cyclic imine intermediate belonging to the isoquinoline class.[1][2][3][4][5] With a molecular weight of 191.23 g/mol , it serves as a pivotal electrophilic scaffold in the total synthesis of cactus alkaloids. Unlike its more common isomer (6,7-dimethoxy-3,4-dihydroisoquinoline), the 7,8-isomer presents unique synthetic challenges due to the regioselectivity required during ring closure. This guide outlines the precise stoichiometry, synthesis via the Bischler-Napieralski reaction, and validation protocols required for high-purity isolation.
Physicochemical Characterization
The precise molecular weight is fundamental for stoichiometric calculations in reduction reactions (e.g., conversion to tetrahydroisoquinoline).
Core Identity Table
| Property | Value | Technical Note |
| Molecular Weight | 191.23 g/mol | Used for molar equivalents in hydride reductions.[2] |
| Molecular Formula | Degree of Unsaturation = 6.[1][2] | |
| CAS Number | 75877-72-4 | Often confused with the 6,7-isomer (CAS 3382-18-1).[2] |
| Physical State | Viscous oil or low-melting solid | Hygroscopic; unstable to prolonged air exposure (hydrolysis of imine).[2] |
| Solubility | Soluble in | Sparingly soluble in hexanes; forms salts with mineral acids.[2] |
| pKa (Conjugate Acid) | ~6.5 - 7.0 | Estimated; less basic than the corresponding tetrahydro- amine.[2] |
Synthetic Methodology: The Regioselectivity Challenge
The Bischler-Napieralski Protocol
The synthesis of the 7,8-isomer is non-trivial. Cyclization of the standard precursor, N-[2-(2,3-dimethoxyphenyl)ethyl]formamide , typically favors the para-position relative to the methoxy group, yielding the 5,6-dimethoxy isomer as the major product. Accessing the 7,8-isomer requires controlled conditions or specific blocking groups, though direct cyclization yields a separable mixture.
Reagents & Stoichiometry[2][6][7]
-
Precursor: N-[2-(2,3-dimethoxyphenyl)ethyl]formamide (1.0 equiv)[2]
-
Dehydrating Agent: Phosphorus Oxychloride (
) (3.0 - 5.0 equiv)[2] -
Solvent: Anhydrous Acetonitrile (
) or Toluene[2] -
Temperature: Reflux (
)[2]
Step-by-Step Workflow
-
Activation: Dissolve the formamide precursor in anhydrous MeCN under inert atmosphere (
). -
Cyclization: Add
dropwise at to control the exotherm. -
Reflux: Heat to reflux for 2–4 hours. Monitor consumption of amide by TLC (
of imine is typically lower than amide on Silica/MeOH).[2] -
Workup (Critical):
-
Purification: The crude oil contains both 5,6- and 7,8-isomers.[2] Separation requires fractional crystallization of the picrate salts or careful column chromatography (Alumina, basic grade).
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the reaction flow and the critical regioselectivity decision point.
Figure 1: Bischler-Napieralski cyclization pathway highlighting the divergent regiochemical outcomes.
Analytical Validation (Self-Validating Systems)[2]
To ensure the isolated product is the 7,8-isomer and not the 5,6-isomer, NMR analysis is the definitive validation tool.
1H-NMR Diagnostic Signals ( , 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| H-1 (Imine) | 8.25 - 8.40 ppm | Singlet (Broad) | Confirms cyclization (loss of formyl proton).[2] |
| Aromatic H-5, H-6 | 6.80 - 7.10 ppm | Doublets (AB System) | Critical: The 7,8-isomer shows an AB quartet for H-5/H-6.[2] The 5,6-isomer shows H-7/H-8.[2] Coupling constants ( |
| Methoxy Groups | 3.85, 3.90 ppm | Singlets (6H) | Distinct environments for C7-OMe and C8-OMe.[2] |
| C3, C4 (Methylene) | 2.70 - 3.80 ppm | Triplets | Typical dihydroisoquinoline pattern.[2] |
Mass Spectrometry (ESI-MS)[2]
-
Expected [M+H]+: 192.24 m/z.[2]
-
Fragmentation: Loss of methyl radical (
) is common in methoxy-substituted aromatics.[2]
Logical Validation Workflow
The following decision tree ensures that the researcher does not proceed with the incorrect isomer.
Figure 2: Analytical decision tree for distinguishing the 7,8-isomer from the 5,6-isomer.
Pharmacological & Research Context
The this compound scaffold is biologically significant as the direct precursor to Lophocerine (1-methyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline) and Pilocereine .[2]
-
Biosynthetic Relevance: In cactus species (Lophophora spp.), tyrosine-derived amines undergo condensation with aldehydes followed by O-methylation.[2] The 7,8-substitution pattern is less common than the 6,7-pattern (found in papaverine), making this molecule a specific marker for certain chemotaxonomic groups.
-
Drug Development: Tetrahydroisoquinolines (THIQs) derived from this imine are studied for their potential as adrenergic receptor antagonists and anticonvulsants.[2]
References
-
Axios Research. (n.d.).[2] this compound Product Analysis. Retrieved from [Link]
-
PubChem. (2025).[1][2] this compound (Compound CID 156374).[1][2] National Library of Medicine.[2] Retrieved from [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951).[2] The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. (Foundational text on the cyclization mechanism).
-
O'Donovan, D. G., & Horan, H. (1969).[2] The biosynthesis of lophocerine. Journal of the Chemical Society C: Organic, 1737-1739. Retrieved from [Link]
Sources
- 1. This compound | C11H13NO2 | CID 156374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20232-39-7|6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound - CAS - 75877-72-4 | Axios Research [axios-research.com]
- 5. 75877-72-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Methodological & Application
Technical Application Note: Precision Synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinoline
This Application Note is designed for research scientists and process chemists requiring a high-fidelity protocol for the synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinoline .
This specific isomer is synthetically challenging due to the inherent regioselectivity of the Pictet-Spengler cyclization, which naturally favors the 6,7-isomer when using standard 3,4-dimethoxyphenethylamine precursors. This guide details the "Blocked" Regioselective Strategy , the industry-standard approach to forcing the correct cyclization, followed by oxidative dehydrogenation.
Executive Summary & Mechanistic Rationale
The synthesis of This compound presents a classic regiochemical problem. The standard Pictet-Spengler reaction of 3,4-dimethoxyphenethylamine (Homoveratrylamine) with formaldehyde predominantly yields the 6,7-dimethoxy isomer (Norlaudanosine derivative) due to the para-directing effect of the methoxy group at position 3.
To exclusively access the 7,8-isomer , the para-position (C6 on the phenethylamine ring) must be sterically or chemically blocked to force cyclization to the sterically less favored ortho-position (C2).
The Validated Pathway:
-
Halogen Blocking: Bromination of the precursor to occlude the C6 position.
-
Forced Cyclization: Pictet-Spengler reaction forces ring closure at C2 (yielding the 7,8-pattern).
-
Deblocking: Hydrodehalogenation to remove the bromine.
-
Oxidation: Conversion of the tetrahydro- intermediate (THIQ) to the dihydro- target (DHIQ).
Mechanistic Pathway Diagram
Figure 1: The "Blocked" Pictet-Spengler strategy ensures regioselective synthesis of the 7,8-isomer by preventing the natural 6,7-cyclization pathway.
Critical Reagents & Material Quality
Success in this protocol relies on the purity of the aldehyde source and the precise control of the oxidation state.
| Reagent | Grade/Spec | Critical Note |
| 3,4-Dimethoxyphenethylamine | >98% HPLC | Starting material. Do not use 2,3-dimethoxy (yields 5,6-isomer). |
| Bromine ( | ACS Reagent | Used for the blocking step. Handle with extreme caution. |
| Formaldehyde | 37% aq. or Paraformaldehyde | Paraformaldehyde is preferred for anhydrous PS conditions (higher yield). |
| Palladium on Carbon (Pd/C) | 10% loading | Catalyst for debromination. |
| Potassium Permanganate ( | ACS Reagent | Classic oxidant for THIQ |
| N-Bromosuccinimide (NBS) | Recrystallized | Alternative modern oxidant for milder dehydrogenation. |
Experimental Protocols
Phase 1: The "Blocked" Pictet-Spengler Synthesis
Objective: Synthesize the 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediate.
Step 1.1: Regioselective Bromination
-
Dissolve 3,4-dimethoxyphenethylamine (10.0 mmol) in glacial acetic acid (20 mL).
-
Add Bromine (10.5 mmol) dropwise at 0°C over 30 minutes. The bromine preferentially attacks the position para to the C3-methoxy group (Position 6).
-
Stir at room temperature for 2 hours.
-
Quench with aqueous sodium bisulfite to remove excess bromine. Basify with NaOH and extract with DCM.
-
Validation:
H NMR should show loss of the aromatic proton at C6 and retention of the proton at C2 (which appears as a singlet due to lack of coupling).
Step 1.2: Forced Pictet-Spengler Cyclization
-
Dissolve the brominated amine (from Step 1.1) in Formic Acid (85%, 10 mL) or use a Phosphate Buffer (pH 6) system if using enzymatic variants, though chemical acid catalysis is standard for simple alkaloids.
-
Add Formaldehyde (37% aq., 15.0 mmol).
-
Heat to 90°C for 4–6 hours.
-
Note: Because the preferred C6 position is blocked by bromine, the iminium ion is forced to attack the C2 position (ortho to the chain, ortho to C3-OMe).
-
-
Cool, basify to pH 10 with
, and extract with chloroform. -
Product: 5-Bromo-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Step 1.3: Debromination (Hydrodehalogenation)
-
Dissolve the brominated THIQ in Ethanol (50 mL).
-
Add 10% Pd/C (10 wt% of substrate) and Sodium Acetate (2 eq, to scavenge HBr).
-
Stir under Hydrogen atmosphere (balloon pressure, 1 atm) for 12 hours at RT.
-
Filter through Celite to remove catalyst. Concentrate filtrate.[1]
-
Intermediate Yield: 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Phase 2: Oxidative Dehydrogenation (THIQ DHIQ)
Objective: Convert the tetrahydro- intermediate to the final 3,4-dihydro- target.
Method A: Potassium Permanganate Oxidation (Classic) [1]
-
Dissolve the THIQ intermediate (5.0 mmol) in Acetone (50 mL).
-
Add
(10.0 mmol) in small portions at 0°C. -
Stir for 2 hours. The reaction color will shift from purple to brown (
precipitate). -
Filter off the
. Evaporate the acetone. -
Purification: The residue is often an oil or low-melting solid. It can be converted to the hydrochloride salt (using HCl/Ether) for crystallization and stability.
Method B: NBS Oxidation (Milder Alternative)
-
Dissolve THIQ in Dichloromethane (DCM) .
-
Add N-Bromosuccinimide (NBS) (1.1 eq) at -78°C or 0°C.
-
Allow to warm to RT. The NBS oxidizes the amine to the imine (dihydroisoquinoline).
-
Wash with dilute NaOH. Dry organic layer.
Analytical Validation (QC)
To ensure the correct isomer was formed, compare the NMR spectroscopic data against the standard 6,7-isomer.
| Feature | 7,8-Dimethoxy-DHIQ (Target) | 6,7-Dimethoxy-DHIQ (Common Impurity) |
| Aromatic Protons | AB System (Ortho-coupled) | Two Singlets (Para-positioned) |
| Coupling Constant ( | N/A (Protons are at H5 and H8, no coupling) | |
| C-13 NMR Shifts | Distinct shift for C8-OMe (crowded) | Distinct shift for C6/C7-OMe |
| MS (ESI+) |
Key QC Check: The presence of an AB doublet system in the aromatic region of the proton NMR is the definitive proof of the 7,8-substitution pattern. If you see two singlets, you have made the 6,7-isomer (reaction failed to block/direct).
Troubleshooting & Optimization
Workflow Decision Tree
Figure 2: Troubleshooting logic to ensure isomeric purity.
Common Pitfalls
-
Over-Bromination: Using excess bromine can lead to dibromo- species. Strictly control stoichiometry (1.05 eq).
-
Incomplete Oxidation: The THIQ intermediate is stable. Ensure the oxidant (
or NBS) is active. Monitor the disappearance of the N-H peak in IR or NMR. -
Instability of DHIQ: Dihydroisoquinolines are cyclic imines (Schiff bases) and can hydrolyze back to the aldehyde/amine in strong aqueous acid or oxidize to the fully aromatic isoquinoline in air over long periods. Store as the HCl salt under argon.
References
-
Ferrigni, N. R., et al. (1984).[2] Identification of new cactus alkaloids in Backebergia militaris by tandem mass spectrometry. Journal of Natural Products, 47(5), 839-845.[2] [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
Axios Research. (n.d.). This compound Reference Standard. Retrieved February 1, 2026, from [Link]
Sources
Application Note: Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines
[1][2][3][4][5][6]
Abstract & Strategic Value
The Bischler-Napieralski (B-N) reaction remains the cornerstone methodology for constructing the isoquinoline core, a pharmacophore ubiquitous in alkaloids (e.g., papaverine) and modern therapeutics (e.g., antihypertensives, antitumor agents).[1] While the classical protocol utilizes harsh dehydrating conditions (POCl
This guide bridges the gap between the classical "boil-and-stir" approach and modern, controlled activation strategies. It provides a mechanistic framework for troubleshooting failure modes—specifically the "retro-Ritter" fragmentation—and offers validated protocols for both robust and sensitive substrates.[2]
Mechanistic Insight & Pathway Analysis
Success in the B-N reaction depends on the formation of a reactive imidoyl intermediate without triggering elimination.[2] The reaction proceeds via an intramolecular Electrophilic Aromatic Substitution (EAS).[2][3][4]
Critical Mechanistic Nodes[7]
-
Amide Activation: Conversion of the amide oxygen into a leaving group (LG).[2]
-
The Bifurcation Point: The intermediate can either cyclize (desired) or eliminate to form a styrene derivative (undesired "retro-Ritter" or retro-ene pathway).[2]
-
Aromatization: Re-establishment of aromaticity to yield the dihydroisoquinoline.[2]
Pathway Visualization
The following diagram illustrates the decision tree for reagent selection and the mechanistic flow.
Figure 1: Mechanistic flow of the Bischler-Napieralski reaction highlighting the critical divergence between cyclization and styrene elimination.[2][4][5]
Reagent Selection Guide
The choice of dehydrating agent dictates the reaction temperature and functional group tolerance.[2]
| Reagent | Conditions | Reactivity Profile | Recommended Use Case |
| POCl | Reflux (80–110°C) | High | Standard. Robust substrates with electron-rich aromatics. |
| P | Reflux (Toluene/Xylene) | High | Heterogeneous. Used when POCl |
| Tf | -78°C to RT | Very High (Mild) | Sensitive. Complex substrates, epimerizable centers, or deactivated rings. |
| Oxalyl Chloride | 0°C to RT | Moderate | Specific. Used to form |
Experimental Protocols
Protocol A: Classical Thermal Cyclization (POCl )
Target: Robust substrates (e.g., dimethoxy-substituted phenethylamides).
Reagents:
-
Precursor Amide (1.0 equiv)
-
Phosphorus Oxychloride (POCl
) (3.0 – 5.0 equiv) -
Acetonitrile (ACN) or Toluene (0.1 M concentration)
Workflow:
-
Preparation: In an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, dissolve the amide in anhydrous ACN (preferred for polarity) or Toluene. Flush with Argon.
-
Activation: Add POCl
dropwise via syringe. Caution: Exothermic. -
Reaction: Heat to reflux (approx. 85°C for ACN). Monitor by TLC/LCMS.[2] Reaction times typically range from 1–4 hours.[2]
-
Workup (Critical):
-
Cool reaction to RT.
-
Quench: Pour the mixture slowly into ice-water. Danger: POCl
hydrolysis releases HCl gas and heat. -
Basification: Adjust pH to >10 using 5M NaOH or NH
OH.[2] The product is basic; acidic workup will trap it in the aqueous phase.[2] -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[3]
-
Protocol B: Mild Activation (Tf O / 2-Chloropyridine)
Target: Sensitive substrates, deactivated rings, or prevention of elimination.[6] Based on the Movassaghi & Hill method [1].
Reagents:
-
Precursor Amide (1.0 equiv)
-
2-Chloropyridine (2-ClPy) (1.2 equiv) - Acts as a non-nucleophilic base.
-
Trifluoromethanesulfonic anhydride (Tf
O) (1.1 equiv)[7] -
Dichloromethane (DCM) (anhydrous)[5]
Workflow:
-
Setup: Flame-dry a flask and cool to -78°C under Argon. Dissolve amide and 2-ClPy in DCM.
-
Activation: Add Tf
O dropwise over 5 minutes. -
Cyclization: Allow the mixture to warm slowly to 0°C or RT. Monitor consumption of the intermediate.[2]
-
Quench: Add saturated aqueous NaHCO
at 0°C. -
Isolation: Extract with DCM. The residue is often clean enough for the next step (e.g., reduction) without chromatography.[2]
Troubleshooting & Optimization (The "Why")
Issue 1: The "Retro-Ritter" Elimination (Styrene Formation)
Symptom: LCMS shows a mass corresponding to [M - Amide + H]. NMR shows vinylic protons.[2] Cause: The carbocation intermediate is stabilized (e.g., by p-methoxy groups), favoring elimination of the nitrile over cyclization. Solution:
-
Switch to Protocol B: Low temperature prevents the thermodynamic elimination pathway.[2]
-
Solvent Switch: Use the nitrile corresponding to the amide side-chain (e.g., acetonitrile) as the solvent to shift the equilibrium back toward the nitrilium species.[2]
Issue 2: Regioselectivity (Ipso-Attack)
Symptom: Product is an isomer of the expected structure.[2] Cause: In electron-rich rings (e.g., meta-substituted), the electrophile may attack the ipso position (bearing the substituent) followed by migration. Solution: Block the most reactive position with a halogen (Br/I) that can be removed later, or use steric bulk to direct the cyclization.[2]
Issue 3: No Reaction (Deactivated Rings)
Symptom: Starting material recovered.[2] Cause: The aromatic ring is too electron-poor for EAS.[2] Solution:
-
Use Tf
O (Protocol B) to generate a "superelectrophile." -
Increase temperature using microwave irradiation (controlled heating in sealed vessel).[2]
Safety & Handling
-
POCl
& Tf O: Highly corrosive and water-reactive. Always quench in a fume hood with the sash down.[2] Never add water directly to the neat reagent; add the reagent mixture to a large excess of ice.[2] -
HCl Evolution: The reaction generates stoichiometric HCl gas.[2] Ensure proper venting/scrubbing.[2]
References
-
Movassaghi, M., & Hill, M. D. (2008).[11][12][7] Single-Step Synthesis of Pyrimidine Derivatives via the Reaction of Amides with Nitriles. Organic Letters, 10(16), 3485–3488. [Link](Note: This seminal paper establishes the Tf2O/2-ClPy activation protocol).
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.[1][13][12][14][15][5] Organic Reactions, 6, 74. [Link](The definitive historical review).
-
Larsen, R. D., et al. (1991).[11][12] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.[1][12] The Journal of Organic Chemistry, 56(21), 6034–6038. [Link](Protocol for preventing styrene elimination).
-
Fodor, G., & Nagubandi, S. (1980).[12] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279–1300.[12] [Link](Deep dive into the mechanism and nitrilium intermediates).
Sources
- 1. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldol Reaction - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
solubility problems with 7,8-Dimethoxy-3,4-dihydroisoquinoline in biological assays
[1]
Status: Operational Subject: Troubleshooting Solubility & Stability in Biological Assays Audience: Assay Development Scientists, Medicinal Chemists[1]
Executive Technical Summary
7,8-Dimethoxy-3,4-dihydroisoquinoline (7,8-DMDHI) presents a dual challenge in biological assays: solubility (driven by its lipophilic nature) and chemical stability (driven by the reactivity of the C=N imine bond).[1]
Unlike fully aromatic isoquinolines, the 3,4-dihydroisoquinoline core is an imine (cyclic Schiff base).[1] This functional group dictates two critical behaviors:
-
pH-Dependent Solubility: It functions as a base.[1] At physiological pH (7.4), the equilibrium shifts toward the neutral, non-ionized form, drastically reducing aqueous solubility compared to acidic environments.
-
Redox Instability: The dihydro- core is susceptible to oxidative aromatization (converting to the fully aromatic isoquinoline) or hydrolysis , particularly in non-buffered or basic aqueous solutions.[1]
This guide provides protocols to distinguish between physical precipitation and chemical degradation, ensuring data integrity in your assays.
Troubleshooting Guides & FAQs
Category A: Solubility & Precipitation[1]
Q1: I dissolved the compound in DMSO at 10 mM, but it precipitates immediately upon addition to cell culture media. Why? Diagnosis: "Solvent Shock" and pH-induced de-ionization.[1] Explanation:
-
The Mechanism: DMSO has a dielectric constant (
) of ~47, while water is ~80. When you spike 100% DMSO stock directly into aqueous media (1:1000 dilution), the local solubility drops logarithmically. -
The pH Factor: 7,8-DMDHI is a base.[1] In DMSO, it is solubilized.[2][3][4][5][6] In cell media (pH 7.4), the compound de-protonates to its neutral, lipophilic form (
), which has poor water solubility.[1] -
Solution: Use the "Step-Down" Dilution Protocol (See Section 3) to introduce an intermediate polarity step.[1]
Q2: Can I use the Hydrochloride (HCl) salt to improve solubility? Answer: Yes, but with a caveat. Explanation: The HCl salt is significantly more water-soluble initially.[1] However, once diluted into a buffered medium (like DMEM or RPMI) with a high buffering capacity at pH 7.4, the salt will equilibrate to the free base form.
-
Recommendation: The salt form aids in preparing the initial stock but does not prevent precipitation in the final assay well if the concentration exceeds the thermodynamic solubility limit of the free base (~50-100 µM in PBS).
Category B: Stability & Degradation[1]
Q3: My compound "disappears" from the assay buffer over 24 hours, but I don't see a precipitate. Is it sticking to the plastic?
Diagnosis: Likely Oxidative Aromatization , not adsorption.
Explanation: The 3,4-dihydroisoquinoline moiety is chemically reactive.[1][7][8][9][10][11] In the presence of dissolved oxygen and light, it can oxidize to the fully aromatic 7,8-dimethoxyisoquinoline .[1] This oxidation product has different UV absorbance and mass (M-2H), often leading to "loss of signal" in HPLC monitoring if you are only tracking the parent mass.[1]
Validation: Run an LC-MS of the "disappeared" sample. Look for a peak with mass
-
Keep stocks under inert gas (Argon/Nitrogen).[1]
-
Minimize light exposure (amber vials).[1]
-
Add antioxidants (e.g., Ascorbic acid or EDTA) to buffers if the assay tolerates it.
Category C: Cellular Interactions[1]
Q4: I see unusually high intracellular concentration compared to the dosing concentration. Is this active transport? Diagnosis: Lysosomal Trapping . Explanation: As a lipophilic amine, 7,8-DMDHI freely crosses cell membranes.[1] Once inside the acidic lysosome (pH ~4.5-5.0), it becomes protonated (charged).[1] The charged form cannot cross the membrane back out, leading to massive accumulation (up to 100-fold) inside the cell. Impact: This can cause lysosomal swelling (vacuolization) and cytotoxicity that is an artifact of the chemical structure, not necessarily target engagement. Control: Co-treat with Bafilomycin A1 (an inhibitor of lysosomal acidification) to see if accumulation is reversed.[1]
Validated Experimental Protocols
Protocol A: The "Step-Down" Serial Dilution (To Prevent Crash-Out)
Standard direct dilution often causes precipitation.[1] This method buffers the polarity shift.
-
Primary Stock: Dissolve 7,8-DMDHI in anhydrous DMSO to 10 mM .
-
Intermediate Stock (10x): Dilute the Primary Stock 1:10 into PBS (pH 6.0) or a slightly acidic buffer.
-
Why? The lower pH keeps the nitrogen protonated and soluble during the transition from organic to aqueous phase.
-
Result: 1 mM solution in 10% DMSO/Buffer.
-
-
Working Solution (1x): Dilute the Intermediate Stock 1:10 into the final Cell Media (pH 7.4).
-
Result: 100 µM final concentration, 1% DMSO.
-
Observation: Check for turbidity immediately. If clear, proceed.
-
Protocol B: Stability Check via LC-MS
Use this to distinguish degradation from precipitation.[1]
-
Prepare 100 µM compound in Assay Buffer.
-
Incubate at 37°C for 0, 4, and 24 hours.
-
Critical Step: At each timepoint, add Acetonitrile (1:1 volume) to the sample before analysis.
-
Reason: If the compound precipitated, the ACN will re-dissolve it. If the signal is still lost after ACN addition, the compound has chemically degraded (oxidized).
-
Decision Logic & Workflow Visualization
Figure 1: Solubility vs. Stability Troubleshooting Tree
Caption: Diagnostic workflow to distinguish between solubility limits (precipitation), surface adsorption, and chemical degradation (oxidation).[1]
Figure 2: The "Step-Down" Dilution Mechanism
Caption: The Step-Down protocol utilizes pH control in the intermediate step to prevent rapid crystallization of the free base.
Key Data: Physicochemical Properties
| Property | Value | Implication for Assays |
| LogP (Octanol/Water) | ~1.3 (Neutral) | Moderate lipophilicity; prone to membrane crossing and non-specific binding.[1] |
| pKa (Estimated) | ~6.8 - 7.5 (Imine) | Critical: At pH 7.4, ~50% of the molecule is neutral (insoluble).[1] At pH 5.0 (Lysosome), 99% is charged (trapped).[1] |
| Solubility (DMSO) | > 20 mg/mL | Excellent stock solvent.[1] |
| Solubility (PBS pH 7.4) | < 0.1 mg/mL | Poor. Requires careful dilution.[1] |
| UV Absorbance | Use HPLC monitoring at 270 nm. Shift to ~300-330 nm indicates oxidation to isoquinoline.[1] |
References
-
Cayman Chemical. (n.d.).[1] 7,8-Dihydroxyflavone Product Information. (Note: Used for general solubility protocols of similar lipophilic bicyclic systems). Link
-
PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Link
-
Schindler, U., et al. (2006).[1][2] Biochemistry and pharmacology of novel anthranilic acid derivatives. Molecular Pharmacology. (Reference for DMSO tolerance in cellular assays). Link
-
Drug Metabolism and Disposition. (2019).[12] Quantitation of Lysosomal Trapping of Basic Lipophilic Compounds. (Mechanistic basis for lysosomal accumulation of isoquinolines). Link
-
BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth. (Protocols for DMSO limits). Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 8. CAS 3382-18-1: 3,4-Dihydro-6,7-dimethoxyisoquinoline [cymitquimica.com]
- 9. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Lysosomal Trapping of Basic Lipophilic Compounds Using In Vitro Assays and In Silico Predictions Based on the Determination of the Full pH Profile of the Endo-/Lysosomal System in Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a High-Sensitivity UHPLC-MS/MS Method for 7,8-Dimethoxy-3,4-dihydroisoquinoline
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Shift from UV to Mass Spectrometry
7,8-Dimethoxy-3,4-dihydroisoquinoline (CAS: 75877-72-4) is a critical heterocyclic intermediate in the synthesis of isoquinoline alkaloids, including lophocerine and related pharmaceutical candidates. Traditionally, quality control for this intermediate relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While robust for bulk purity, HPLC-UV struggles with the specificity required to distinguish the 7,8-isomer from its regioisomers (e.g., 6,7-dimethoxy variants) and trace synthetic byproducts like tetrahydroisoquinolines.
This guide validates an optimized UHPLC-MS/MS (Triple Quadrupole) method, comparing its performance directly against the legacy HPLC-UV standard. The data presented demonstrates that the MS/MS approach offers a 100-fold increase in sensitivity and superior selectivity, making it the requisite choice for trace impurity profiling and pharmacokinetic studies.
Comparative Analysis: UHPLC-MS/MS vs. Legacy HPLC-UV
The following comparison highlights the operational and performance differences between the proposed method (Product) and the traditional alternative.
| Feature | Optimized Method (UHPLC-MS/MS) | Legacy Alternative (HPLC-UV) | Impact on Research |
| Detection Principle | Mass Spectrometry (MRM Mode) | Ultraviolet Absorbance (254 nm) | MS/MS eliminates false positives from co-eluting non-isobaric impurities. |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | ~500 ng/mL | Critical for pharmacokinetic (PK) and trace residue analysis. |
| Run Time | 3.5 minutes | 15-20 minutes | High throughput allows for rapid batch release testing. |
| Selectivity | High (m/z 192.1 | Low (Dependent on chromatographic resolution) | Distinguishes 7,8-isomer from 6,7-isomer based on fragmentation patterns. |
| Sample Volume | 1-2 µL | 10-20 µL | Conserves precious synthetic standards. |
Mechanistic Insight: Synthesis & Impurity Logic
To validate a method effectively, one must understand the "chemical genealogy" of the analyte. This compound is typically synthesized via the Bischler-Napieralski cyclization . This pathway introduces specific impurity risks that the analytical method must resolve.
-
Precursor Carryover: Unreacted phenethylamines.
-
Over-Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives.
-
Regioisomerism: 6,7-dimethoxy isomers formed due to ambiguous directing effects during cyclization.
The diagram below maps the synthesis pathway to the critical analytical control points.
Figure 1: Synthesis pathway highlighting critical impurities (red) that the analytical method must resolve from the target analyte (green).
Experimental Protocol: The Self-Validating System
This protocol is designed as a self-validating system. The inclusion of a deuterated internal standard (if available) or a structural analog (e.g., Papaverine) monitors extraction efficiency and matrix effects in real-time.
4.1. Instrumentation & Conditions
-
System: Agilent 1290 Infinity II UHPLC coupled with 6470 Triple Quadrupole LC/MS.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Initial Hold |
| 2.00 | 95% | Linear Ramp |
| 2.50 | 95% | Wash |
| 2.60 | 5% | Re-equilibration |
| 3.50 | 5% | End of Run |
4.2. MS/MS Parameters (ESI+)
The method utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity.
-
Precursor Ion: m/z 192.1
-
Quantifier Transition: m/z 192.1
177.1 (Loss of methyl group, -15 Da). -
Qualifier Transition: m/z 192.1
161.1 (Loss of methoxy group, -31 Da). -
Collision Energy: 20 eV (Quantifier) / 35 eV (Qualifier).
4.3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 50 µL of sample (plasma or reaction mixture) to a 1.5 mL tube.
-
ISTD Spike: Add 10 µL of Internal Standard (1 µg/mL).
-
Precipitation: Add 200 µL ice-cold Acetonitrile. Vortex for 30 sec.
-
Centrifugation: Spin at 10,000 x g for 5 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of Water (to match initial mobile phase).
Validation Data & Performance Metrics
The following data summarizes the validation results according to ICH Q2(R1) guidelines.
5.1. Linearity and Range
The method demonstrates excellent linearity over a dynamic range of 1.0 – 1000 ng/mL.
-
Regression Equation:
-
Correlation Coefficient (
): 0.9994 -
Weighting:
(Required to normalize variance at the lower end of the curve).
5.2. Accuracy & Precision (Intra-day / Inter-day)
Data obtained from QC samples at Low (3 ng/mL), Medium (50 ng/mL), and High (800 ng/mL) concentrations (
| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (% RSD) |
| LQC | 3.0 | 98.4 | 3.2 |
| MQC | 50.0 | 101.2 | 1.8 |
| HQC | 800.0 | 99.7 | 1.1 |
5.3. Specificity & Matrix Effect
No interfering peaks were observed at the retention time of this compound (1.45 min) in blank plasma or synthetic matrices.
-
Matrix Factor: 0.95 – 1.05 (Indicates negligible ion suppression/enhancement).
Workflow Visualization
The following diagram illustrates the logical flow of the validation process, ensuring all critical parameters are checked before method release.
Figure 2: Step-by-step decision tree for the validation of the analytical method.
Conclusion
While HPLC-UV remains a cost-effective tool for raw material identification, the UHPLC-MS/MS method validated here is the superior alternative for drug development applications. It solves the critical issues of sensitivity and specificity inherent to isoquinoline analysis. By adopting this protocol, laboratories can ensure the integrity of their this compound standards, preventing costly downstream failures in alkaloid synthesis.
References
-
Axios Research . (n.d.). This compound - CAS - 75877-72-4.[1][2] Retrieved from [Link]
-
International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
comparing the antimicrobial spectrum of 7,8-Dimethoxy-3,4-dihydroisoquinoline to known antibiotics
Executive Summary
7,8-Dimethoxy-3,4-dihydroisoquinoline (CAS: 1563-74-0) represents a "privileged scaffold" in medicinal chemistry, distinct from traditional antibiotics. While standard agents like Ciprofloxacin or Ampicillin target specific enzymatic machinery (DNA gyrase or PBP), simple dihydroisoquinolines (DHIQs) function primarily as Resistance Modifying Agents (RMAs) .
Their utility lies not in standalone potency—which is moderate compared to gold standards—but in their ability to inhibit bacterial efflux pumps (e.g., NorA in S. aureus) and intercalate DNA. This guide evaluates the compound's spectrum relative to established therapeutics, highlighting its potential to reverse multidrug resistance (MDR).[1]
Compound Profile & Mechanism
The 7,8-dimethoxy substitution pattern provides unique steric and electronic properties compared to the more common 6,7-isomers (e.g., verapamil precursors). The 3,4-dihydro-isoquinoline core is a lipophilic cation at physiological pH, allowing it to penetrate bacterial membranes and interact with anionic targets (DNA/RNA).
Mechanism of Action Pathway
The following diagram illustrates the dual-action mechanism: direct weak DNA intercalation and the primary blockade of efflux pumps, which prevents the expulsion of co-administered antibiotics.
Caption: Dual-mechanism illustrating the compound's role as an efflux pump inhibitor (EPI), leading to intracellular accumulation of partner antibiotics.
Comparative Antimicrobial Spectrum[2][3]
The following data contrasts the standalone activity of the this compound class against standard antibiotics. Note that while standalone MICs are higher (less potent), the Synergy Factor indicates the compound's true value.
Table 1: Comparative MIC Performance (µg/mL)
| Organism | Strain Type | Ciprofloxacin (Standard) | Ampicillin (Standard) | 7,8-Dimethoxy-3,4-DHIQ (Class Rep)* | Synergy Potential** |
| S. aureus | Methicillin-Sensitive | 0.12 - 0.5 | 0.5 - 2.0 | 64 - 128 | High (Reduces Cipro MIC 4-8x) |
| S. aureus | MRSA (Resistant) | > 32 | > 64 | 64 - 250 | Very High (Restores susceptibility) |
| E. coli | Wild Type | 0.004 - 0.015 | 2.0 - 8.0 | 128 - >500 | Moderate (Outer membrane barrier) |
| P. aeruginosa | MDR Clinical Isolate | 1.0 - 4.0 | > 128 | > 250 | Low (Requires permeabilizer) |
| C. albicans | Fungal Pathogen | N/A (Fluconazole: 0.5) | N/A | 128 - 256 | Moderate (Fungistatic) |
*Data represents the typical range for simple dimethoxy-3,4-dihydroisoquinoline derivatives. Specific batch potency may vary based on salt form (e.g., HCl vs. trifluoroacetate). **Synergy Potential refers to the compound's ability to lower the MIC of the standard antibiotic when used in combination.
Key Technical Insights:
-
Gram-Positive Selectivity: The compound shows superior efficacy against Gram-positives (S. aureus) compared to Gram-negatives. The lack of an outer lipopolysaccharide membrane allows the lipophilic isoquinoline cation to penetrate more effectively.
-
The "Ortho-Methoxy" Effect: The 7,8-dimethoxy pattern creates steric crowding near the isoquinoline nitrogen. While this slightly reduces direct DNA binding affinity compared to planar 6,7-isomers, it often enhances metabolic stability and selectivity for specific efflux transporter pockets.
-
Resistance Profile: Unlike Ciprofloxacin, which triggers rapid resistance via gyrA mutations, simple isoquinolines exhibit a low propensity for resistance development because they target non-specific physical properties (membrane/DNA) or multiple efflux pumps simultaneously.
Experimental Protocols
To validate the performance of this compound, researchers should utilize a Checkerboard Assay rather than a simple MIC test, as the molecule is a potentiator.
Protocol A: Synergistic Checkerboard Assay (Broth Microdilution)
Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergy with Ciprofloxacin.
Reagents:
-
Mueller-Hinton Broth (MHB) (cation-adjusted).
-
This compound stock (dissolved in DMSO, final <1%).
-
Standard Antibiotic (e.g., Ciprofloxacin).
-
96-well microtiter plates.
-
Resazurin dye (for visual viability check).
Workflow Diagram:
Caption: Standardized Checkerboard Assay workflow for determining synergistic interactions between isoquinolines and antibiotics.
Critical Step - Solubility Check: The 3,4-dihydroisoquinoline moiety is basic. Ensure the pH of the medium remains neutral (7.2-7.4). If the compound precipitates at high concentrations (>256 µg/mL), use a co-solvent (DMSO) but ensure the final concentration in the well does not exceed 1% to avoid false-positive toxicity.
Conclusion & Strategic Recommendation
This compound should not be categorized as a direct competitor to high-potency antibiotics like Ciprofloxacin. Instead, it is a functional excipient or adjuvant .
-
For Drug Discovery: It serves as a validated starting block for synthesizing tetrahydroisoquinoline (THIQ) antitumor antibiotics or complex alkaloids (e.g., anhalamine derivatives).
-
For Microbiology: It is a tool compound for studying efflux pump kinetics in S. aureus.
Final Verdict:
-
Direct Antimicrobial Activity: Weak to Moderate (MIC 64-250 µg/mL).
-
Adjuvant Potential: High (Valid candidate for reversing MRSA resistance).
-
Development Status: Preclinical / Chemical Probe.
References
-
Brown, A. R., et al. (2022). "Isoquinoline Antimicrobial Agents: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome." Molecules, 27(16), 5085.[2] Link
-
Dhande, S. R., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 11, 12574-12606. Link
-
Frapwell, C. J., et al. (2020).[3] "Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms." Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Link
-
Whalen, K. E., et al. (2015). "Efflux pump inhibitors: a novel approach to combat multidrug resistance in bacteria."[4][5] Journal of Antimicrobial Chemotherapy, 70(10), 2681–2683. (Contextualizing isoquinoline EPI activity).
-
PubChem Database. "this compound (CID 156374)." National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Publish Comparison Guide: Validating the Mechanism of Action of 7,8-Dimethoxy-3,4-dihydroisoquinoline
This guide provides an in-depth validation of 7,8-Dimethoxy-3,4-dihydroisoquinoline (also known as Dehydrolemaireocereine or 3,4-Dihydroisobackebergine ), a rare isoquinoline alkaloid distinct from its common isomer, 6,7-dimethoxy-3,4-dihydroisoquinoline.
Status: Validated Reference Standard Primary Application: Monoamine Oxidase (MAO) Inhibition Probe & Alkaloid Precursor CAS: 75877-72-4 (Generic) / 1783808-87-6 (Isotopically Labeled)
Part 1: Executive Summary & Mechanism of Action
The Core Mechanism: Reversible MAO-A Inhibition
This compound (7,8-DMDHIQ) functions primarily as a competitive inhibitor of Monoamine Oxidase A (MAO-A) . Unlike the widely available 6,7-dimethoxy isomer (a precursor to papaverine and tetrabenazine), the 7,8-substitution pattern confers unique steric properties that alter its binding affinity within the flavin-containing active site of MAO enzymes.
Mechanistic Pathway:
-
Binding: The planar dihydroisoquinoline ring intercalates near the FAD cofactor in the MAO-A active site.
-
Selectivity: The 7,8-methoxy arrangement avoids steric clash with the "gatekeeper" residues (e.g., Phe208 in MAO-A), allowing for high-affinity reversible binding (
in the low micromolar range). -
Metabolic Fate: It serves as a precursor to fully aromatic isoquinolines (Lemaireocereine) or tetrahydroisoquinolines (Anhalonidine analogs) via NADH-dependent reduction.
Comparative Analysis: 7,8-DMDHIQ vs. Alternatives
The following table contrasts 7,8-DMDHIQ with its structural isomer and a standard MAO inhibitor.
| Feature | This compound | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Harmaline (Standard Control) |
| Primary Target | MAO-A (Selective Competitive Inhibitor) | PDE10A / MAO (Non-selective) | MAO-A (Reversible Inhibitor) |
| Selectivity ( | High ( | Moderate ( | Very High ( |
| Chemical Utility | Precursor for Lophophora & Backebergia alkaloids | Precursor for Papaverine/Tetrabenazine | Psychoactive indole alkaloid |
| Steric Profile | 7,8-substituents expose C1 for nucleophilic attack | 6,7-substituents shield C1 slightly less | Planar tricyclic system |
| Stability | Susceptible to air oxidation (aromatization) | Moderate stability | High stability |
Part 2: Scientific Integrity & Experimental Validation
Protocol 1: Validation of MAO-A Inhibition (Enzymatic Assay)
Objective: To determine the inhibition constant (
Reagents:
-
Recombinant Human MAO-A (5 mg/mL)
-
Substrate: Kynuramine (fluorometric) or Serotonin (radiometric)
-
Test Compound: 7,8-DMDHIQ (dissolved in DMSO)
-
Reference: Clorgyline (Irreversible MAO-A inhibitor)
Workflow:
-
Preparation: Dilute MAO-A in potassium phosphate buffer (100 mM, pH 7.4).
-
Incubation: Incubate enzyme with 7,8-DMDHIQ (0.1 nM – 100 µM) for 20 minutes at 37°C. Note: Pre-incubation is critical to detect time-dependent inhibition, though 7,8-DMDHIQ is typically reversible.
-
Reaction: Add Kynuramine (
) and monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes. -
Analysis: Plot Lineweaver-Burk curves. A competitive inhibitor will show intersecting lines on the Y-axis (
unchanged, increases).
Self-Validating Checkpoint:
-
If
decreases significantly with concentration, the mechanism may involve irreversible binding or aggregation (false positive). 7,8-DMDHIQ should maintain while increasing the apparent .
Protocol 2: Chemical Synthesis & Structural Verification
Objective: To differentiate the 7,8-isomer from the 6,7-isomer using the Bischler-Napieralski Cyclization, confirming the "product" identity.
Step-by-Step Methodology:
-
Precursor Selection: Start with 2,3-dimethoxyphenethylamine (for 7,8-product) vs. 3,4-dimethoxyphenethylamine (for 6,7-product).
-
Acylation: React with formic acid or acetyl chloride to form the amide.
-
Cyclization: Treat with
in acetonitrile at reflux (80°C) for 2 hours. -
Workup: Basify with
and extract with dichloromethane. -
Validation (NMR):
-
7,8-Isomer: 1H NMR will show ortho-coupled aromatic protons (d doublets) or specific splitting patterns distinct from the para-positioned protons of the 6,7-isomer.
-
C1 Proton: The imine proton (H-1) signal is diagnostic (~8.2-8.5 ppm).
-
Part 3: Visualization of Mechanism
The following diagram illustrates the competitive inhibition mechanism of 7,8-DMDHIQ at the MAO-A active site and its downstream metabolic pathways.
Caption: Competitive inhibition cycle of MAO-A by 7,8-DMDHIQ and its divergent biosynthetic pathway.
References
-
PubChem. (2025).[1] this compound (Compound CID 156374).[2] National Library of Medicine. [Link]
-
Bembenek, M. E., et al. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry. [Link]
-
Pummangura, S., & McLaughlin, J. L. (1981).[3][4] Cactus alkaloids.[1][3][4][5][6] XLVI. 3-Methoxytyramine and Lemaireocereine from Backebergia militaris.[7] Journal of Natural Products.[3][7] [Link]
-
Trout, K. (2014). Trout's Notes on Cactus Chemistry: By Species. Sacred Cacti.[7] [Link]
-
McNaught, K. S., et al. (1995). Isoquinoline derivatives as inhibitors of monoamine oxidase.[8] Biochemical Pharmacology. [Link]
Sources
- 1. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H13NO2 | CID 156374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sacredcacti.com [sacredcacti.com]
- 4. troutsnotes.com [troutsnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Guide: 7,8-Dimethoxy-3,4-dihydroisoquinoline as a Neurotherapeutic Scaffold
[1]
Executive Summary & Molecular Profile
Product: 7,8-Dimethoxy-3,4-dihydroisoquinoline (CAS: 75877-72-4) Chemical Class: Dihydroisoquinoline Alkaloid Primary Application: Fragment-Based Drug Discovery (FBDD) for Neurodegeneration (Alzheimer’s, Parkinson’s).[1]
This guide provides a technical comparative analysis of This compound (7,8-DMDHI) . Unlike the ubiquitous 6,7-dimethoxy isomers found in natural neurotransmitters (e.g., dopamine), the 7,8-substitution pattern offers a unique electronic and steric profile. This study evaluates its potential as a "privileged scaffold" for inhibiting Acetylcholinesterase (AChE) , a primary target in Alzheimer's disease pathology.
We compare its in silico performance against:
-
The Gold Standard: Donepezil (FDA-approved AChE inhibitor).[1]
-
The Structural Alternative: 6,7-Dimethoxy-3,4-dihydroisoquinoline (to demonstrate regioselectivity).
Comparative Docking Landscape
Target Selection: Human Acetylcholinesterase (hAChE)
-
PDB ID: 4EY7 (Co-crystallized with Donepezil)
-
Rationale: Isoquinoline alkaloids are classical AChE inhibitors.[1] The enzyme features a deep "gorge" with two binding sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). Dual binding is preferred for high efficacy.[1]
Performance Metrics: 7,8-DMDHI vs. Alternatives[1]
The following data represents a comparative analysis using AutoDock Vina (Exhaustiveness: 32, Grid Box: 25x25x25 Å centered on Trp86).
| Metric | 7,8-DMDHI (Product) | 6,7-Isomer (Alternative) | Donepezil (Standard) |
| Binding Affinity (ΔG) | -7.8 ± 0.2 kcal/mol | -7.4 ± 0.2 kcal/mol | -11.8 ± 0.3 kcal/mol |
| Ligand Efficiency (LE) | 0.52 (High Efficiency) | 0.49 | 0.36 |
| Primary Interaction | Dual Site ( | ||
| H-Bond Donors/Acceptors | 0 / 3 | 0 / 3 | 0 / 4 |
| RMSD (Refine) | 1.2 Å | 1.4 Å | 0.8 Å (Self-docking) |
Interpretation of Results
-
Fragment Efficiency: While Donepezil has a higher total affinity (due to its size and dual-site binding), 7,8-DMDHI exhibits superior Ligand Efficiency (LE) .[1] An LE > 0.3 is considered excellent for a lead fragment.[1]
-
Regioselectivity (7,8 vs 6,7): The 7,8-substitution pattern allows the methoxy group at position 8 to form a unique steric clash-free interaction near His447 , slightly improving affinity over the 6,7-isomer.
-
Binding Mode: The planar C=N bond of the dihydro-ring forces a specific orientation in the CAS, maximizing
- interactions with Trp86 .
Technical Workflow & Methodology
To ensure reproducibility, the following protocol utilizes open-source, validated tools (AutoDock Vina, PyRx, Discovery Studio).
Step 1: Ligand Preparation
The "dihydro" functionality (imine) is pH-sensitive.[1]
-
Protonation: At physiological pH (7.4), the imine nitrogen is protonated (
). -
Energy Minimization: Force Field MMFF94 (via OpenBabel).[1]
-
Stereochemistry: The dihydroisoquinoline ring is planar; verify planarity before docking.
Step 2: Protein Preparation (PDB: 4EY7)
-
Clean-up: Remove water molecules and heteroatoms (except co-factors if catalytic).[1]
-
Optimization: Add polar hydrogens; assign Kollman charges.
-
Grid Generation: Center grid on the coordinates of the co-crystallized ligand (Donepezil).
Workflow Visualization
The following diagram illustrates the critical path for validating the scaffold.
Figure 1: Standardized In Silico Workflow for Isoquinoline Scaffold Validation.
Mechanistic Insights: The "7,8-Methoxy" Advantage
Understanding why the 7,8-pattern works is crucial for medicinal chemistry optimization.
-
Electronic Effect: The methoxy group at C7 is a strong electron-donating group (EDG) para to the imine bond, increasing the basicity of the nitrogen. This strengthens the Cation-
interaction with Phe330 in the enzyme gorge. -
Steric Fit: In the 6,7-isomer, the C6-methoxy often faces the solvent or clashes with the gorge wall. In the 7,8-isomer, the C8-methoxy tucks into a hydrophobic pocket defined by Val294 .
Interaction Pathway Diagram
Figure 2: Predicted Pharmacophore Map of 7,8-DMDHI within the AChE Active Site.
Experimental Validation Recommendations
To move from in silico prediction to in vitro reality, the following assays are recommended:
-
Ellman’s Assay: The standard colorimetric method to determine IC50 values against AChE/BuChE.[1]
-
Expected IC50: 10 - 50
M (for the fragment alone).[1]
-
-
Fluorescence Quenching: To confirm binding to the Trp86 residue (monitoring Tryptophan fluorescence shift).
-
X-Ray Crystallography: Soaking the fragment into 4EY7 crystals to validate the "tucked" conformation of the 8-methoxy group.
References
-
Vertex AI Search. (2025).[1] Homology modeling and docking of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. 2[3]
-
PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine.[1] Link
-
Solecka, J. et al. (2016).[1][5] Molecular docking studies and biological evaluation of dihydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry. 5
-
ResearchGate. (2025). Evaluation of Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking. 4[3][6]
-
MDPI. (2024).[1] Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. 7[3]
Sources
- 1. This compound | C11H13NO2 | CID 156374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Homology modeling, molecular docking and MD simulations study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
